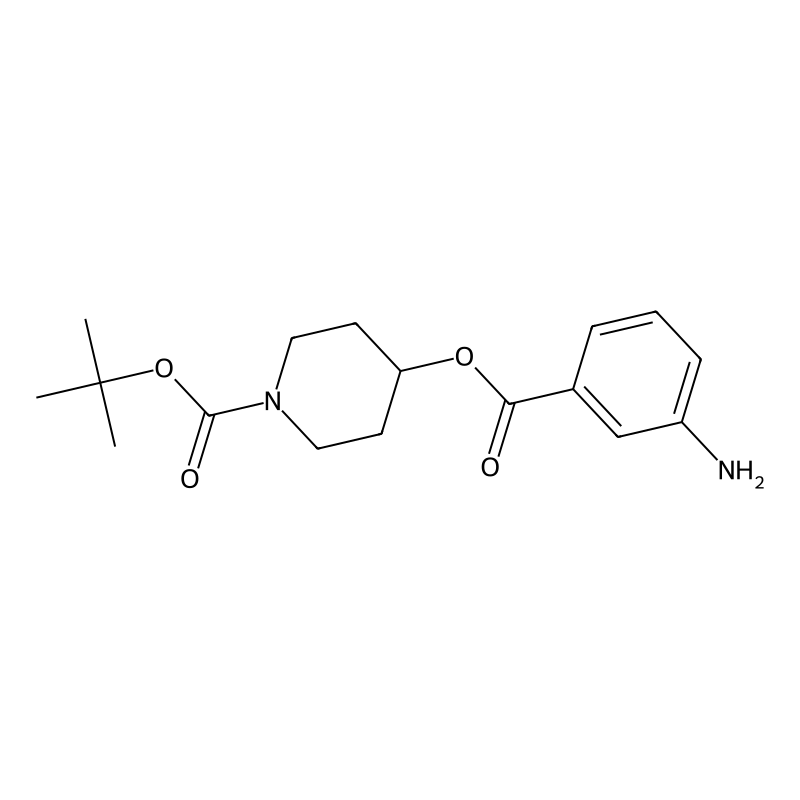Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 320.39 g/mol. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a tert-butyl group and a 3-aminobenzoyloxy moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development.
The chemical reactivity of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate can be attributed to its functional groups. The carboxylate group may participate in esterification reactions, while the amine can act as a nucleophile in various substitution reactions. Additionally, the piperidine ring can undergo hydrogenation or oxidation under specific conditions. The compound's structure allows it to engage in hydrogen bonding, which may influence its reactivity and interactions with biological targets.
Preliminary studies indicate that tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate may exhibit significant biological activity. Compounds with similar structures have been investigated for their potential as analgesics and anti-inflammatory agents. The presence of the piperidine ring and the amino group suggests that this compound could interact with neurotransmitter systems, possibly influencing pain pathways or exhibiting neuroprotective effects.
The synthesis of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring can be synthesized via cyclization reactions.
- Substitution Reactions: The introduction of the 3-aminobenzoyloxy group can be achieved through nucleophilic substitution methods, where an appropriate benzoyl derivative reacts with an amine.
- Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid derivative with tert-butanol in the presence of acid catalysts.
These steps may vary based on specific laboratory conditions and desired yields.
Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate has potential applications in:
- Pharmaceutical Development: As a lead compound for developing new analgesics or anti-inflammatory drugs.
- Chemical Research: As an intermediate in synthesizing other biologically active compounds.
- Material Science: Investigating its properties for potential use in polymer science or as a building block in organic synthesis.
Interaction studies of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate are crucial for understanding its mechanism of action and potential therapeutic effects. These studies may involve:
- Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
- In vitro Studies: Assessing its effects on cell lines to determine cytotoxicity or pharmacological activity.
- In vivo Studies: Conducting animal studies to evaluate efficacy and safety profiles.
Several compounds share structural similarities with tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-(Phenylamino)piperidine-1-carboxylate | Contains a phenyl group instead of an aminobenzoyloxy group | |
| Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate | Substituted with a para-amino benzoyl group | |
| Tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate | Features a different stereochemistry and substitution pattern |
Uniqueness
Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which may influence its biological activity differently than other similar compounds. The orientation of the amino group relative to the benzene ring plays a critical role in determining its interaction with biological targets, making it an interesting candidate for further research in medicinal chemistry.








